molecular formula C14H22N4O3 B279731 N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide

N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide

Cat. No. B279731
M. Wt: 294.35 g/mol
InChI Key: STSNXKMBWFFZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide, also known as CNMP, is a synthetic compound that has been of interest to researchers due to its potential use in various fields of science.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide increases the levels of endocannabinoids in the body, which can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide has anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide in lab experiments is its high potency, which allows for the use of lower doses compared to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and multiple sclerosis. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide and its potential side effects.

Synthesis Methods

N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide can be synthesized through a multi-step process that involves the reaction of 3-nitro-5-methyl-1H-pyrazole with cycloheptylamine, followed by the reaction of the resulting compound with 3-bromo-1-propanol. The final product is obtained through the reduction of the nitro group using sodium dithionite.

Scientific Research Applications

N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide has been studied for its potential use in various fields of science, including medicinal chemistry, neuroscience, and immunology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

N-cycloheptyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H22N4O3/c1-11-10-13(18(20)21)16-17(11)9-8-14(19)15-12-6-4-2-3-5-7-12/h10,12H,2-9H2,1H3,(H,15,19)

InChI Key

STSNXKMBWFFZJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NC2CCCCCC2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2CCCCCC2)[N+](=O)[O-]

Origin of Product

United States

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